molecular formula C13H10N2OS B1270474 4-Amino-2-benzothiazol-2-yl-phenol CAS No. 30616-38-7

4-Amino-2-benzothiazol-2-yl-phenol

Cat. No.: B1270474
CAS No.: 30616-38-7
M. Wt: 242.3 g/mol
InChI Key: UBRCBHVOYDSGKZ-UHFFFAOYSA-N
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Description

4-Amino-2-benzothiazol-2-yl-phenol is an organic compound with the molecular formula C13H10N2OS. It is characterized by a benzothiazole ring fused with a phenol group and an amino group at the fourth position. This compound is known for its fluorescent properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-benzothiazol-2-yl-phenol typically involves the reduction of 4-nitro-2-benzothiazol-2-yl-phenol under alkaline conditions. This reduction can be achieved using hydrogen gas or reducing agents such as zinc powder . Another method involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization .

Industrial Production Methods: Industrial production of this compound often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and efficiency . These methods are preferred for their simplicity and high product yield.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-benzothiazol-2-yl-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiazoles and phenolic derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-2-benzothiazol-2-yl-phenol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The compound’s fluorescent properties also make it useful in tracking molecular interactions and pathways .

Biological Activity

4-Amino-2-benzothiazol-2-yl-phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound exhibits a range of biochemical interactions that are crucial for its biological activity:

  • Enzyme Interactions : It inhibits tyrosinase, an enzyme involved in melanin biosynthesis, which can affect pigmentation processes in various organisms.
  • Cellular Effects : The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes, influencing cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.

The molecular mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : By binding to the active site of tyrosinase, it prevents substrate access and catalysis, thereby inhibiting melanin production.
  • Gene Expression Modulation : It interacts with DNA and transcription factors, leading to alterations in gene expression patterns that can affect cell proliferation and survival.
  • Metabolic Pathway Influence : The compound undergoes biotransformation primarily in the liver via cytochrome P450 enzymes, generating metabolites that may have distinct biological activities.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

StudyFindings
Keri et al. (2015)Reported antifungal and antibacterial activities, indicating potential therapeutic applications .
National Cancer Institute ScreeningDemonstrated selective growth inhibition against various cancer cell lines, including breast and ovarian cancers, with IC50 values in the nanomolar range .
Acetylcholinesterase InhibitionResearch indicated that derivatives of this compound showed significant inhibitory activity against acetylcholinesterase (AChE), suggesting potential for Alzheimer's treatment .

Applications in Medicine

The compound's diverse biological activities make it a candidate for various therapeutic applications:

  • Anticancer Agent : Its ability to induce apoptosis and inhibit cancer cell proliferation positions it as a potential anticancer drug .
  • Neurological Disorders : The inhibition of AChE suggests that it could be developed into a treatment for neurodegenerative diseases like Alzheimer’s .

Q & A

Q. Basic: What are the standard synthetic routes for 4-Amino-2-benzothiazol-2-yl-phenol?

Methodological Answer:
The compound can be synthesized via reflux condensation of substituted benzaldehydes with a benzothiazole precursor. A typical protocol involves dissolving 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in absolute ethanol, adding glacial acetic acid as a catalyst, and reacting with substituted benzaldehyde under reflux for 4 hours . Microwave-assisted synthesis is an advanced alternative, reducing reaction time (e.g., 45 minutes at 130°C in ethanol) while maintaining yield .

Q. Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:
Post-synthesis characterization should include:

  • IR spectroscopy to confirm functional groups (e.g., NH, C=N, or C-S stretches).
  • NMR (¹H/¹³C) to verify substituent positions and aromatic proton environments .
  • Elemental analysis to validate purity and stoichiometry .
    For advanced structural elucidation, X-ray crystallography provides precise bond angles and dihedral angles, as demonstrated for benzothiazole derivatives with planar benzothiazole units (e.g., deviations <0.05 Å) .

Q. Advanced: How do reaction conditions influence structural purity and yield?

Methodological Answer:
Contradictions in purity/yield often stem from:

  • Solvent choice : Ethanol is standard, but DMF may enhance solubility in microwave synthesis .
  • Catalysts : Glacial acetic acid promotes Schiff base formation in reflux methods, while NaOH is used in thiazole-aminophenol condensations .
  • Temperature : Microwave irradiation (130°C) reduces side reactions compared to prolonged reflux . Optimize parameters using fractional factorial design to isolate dominant variables.

Q. Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Discrepancies arise from substituent effects and assay conditions. For example:

  • Substituent position : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance antitumor activity by modulating electron density on the benzothiazole core .
  • Assay variability : Standardize protocols using reference compounds (e.g., mercaptopurine for cytotoxicity comparisons) .
  • Structural analogs : Compare IC₅₀ values of derivatives like imidazo[2,1-b]thiazoles to identify pharmacophore requirements .

Q. Advanced: What computational strategies predict reactivity and binding modes?

Methodological Answer:

  • Quantum chemical calculations : Use DFT (B3LYP/6-311+G(d,p)) to model charge distribution and reactive sites, as applied to fluorophenyl-acetamide derivatives .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) with target proteins (e.g., HIV-1 protease) using crystallographic data (PDB IDs) to validate binding poses. For example, benzothiazole derivatives show hydrogen bonding with catalytic aspartate residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .

Q. Basic: What are the key biological activities associated with this compound?

Methodological Answer:
The benzothiazole scaffold exhibits:

  • Antitumor activity : Inhibition of leukemia cell proliferation via DNA intercalation (validated with MTT assays) .
  • Antimicrobial effects : MIC testing against Candida albicans reveals potency dependent on para-substituents (e.g., methoxy groups reduce efficacy) .
  • CNS modulation : Structural analogs (e.g., mercaptopurine derivatives) target adenosine receptors .

Q. Advanced: How can synthesis be optimized for scale-up without compromising purity?

Methodological Answer:

  • Catalyst screening : Test heterogeneous catalysts (e.g., zeolites) to reduce purification steps .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic reactions .
  • In-line analytics : Use PAT tools (e.g., Raman spectroscopy) for real-time monitoring of intermediates .

Q. Advanced: What strategies address low solubility in pharmacological assays?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance bioavailability .
  • Co-solvent systems : Use DMSO-PBS mixtures (≤1% v/v) to maintain compound stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Properties

IUPAC Name

4-amino-2-(1,3-benzothiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRCBHVOYDSGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425211
Record name 2-(2'-hydroxy-5'-aminophenyl) benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30616-38-7
Record name 2-(2'-hydroxy-5'-aminophenyl) benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-(1,3-benzothiazol-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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